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Compound of Interest

2-(4-Carbamoylphenyl)propanoic
Compound Name: o
aci

Cat. No. B3012347

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of
2-(4-Carbamoylphenyl)propanoic acid. The document outlines key identifiers, predicted and
available physical and chemical data, and detailed experimental protocols for the determination
of its fundamental characteristics. This information is critical for researchers and professionals
involved in drug discovery, development, and formulation, enabling a thorough understanding
of the compound's behavior.

Introduction

2-(4-Carbamoylphenyl)propanoic acid is a carboxylic acid derivative with potential
applications in pharmaceutical and chemical research. A comprehensive understanding of its
physicochemical properties is paramount for predicting its pharmacokinetic and
pharmacodynamic behavior, as well as for the rational design of formulation and delivery
systems. This guide summarizes the known data for this compound and provides standardized
methodologies for its experimental characterization.

Compound Identification
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A clear identification of 2-(4-Carbamoylphenyl)propanoic acid is fundamental for accurate
data retrieval and scientific communication.

Identifier Value

IUPAC Name 2-(4-carbamoylphenyl)propanoic acid
CAS Number 1624261-50-2[1]

Molecular Formula C10H11NO3[1]

Molecular Weight 193.2 g/mol [1]

Canonical SMILES CC(C1=CC=C(C=C1)C(=0O)N)C(=0)O

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for 2-(4-
Carbamoylphenyl)propanoic acid. It is important to note that some of these values are
computational predictions and should be confirmed through experimental validation.

Property Value Source
Melting Point Data not available

Boiling Point 398.7 £ 25.0 °C (Predicted) ChemicalBook
Solubility Data not available

pKa 4.14 + 0.10 (Predicted) ChemicalBook
logP Data not available

Experimental Protocols

This section details the standard experimental procedures for determining the key
physicochemical properties of 2-(4-Carbamoylphenyl)propanoic acid.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.
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e Method: Capillary Melting Point Method.
o Apparatus: Melting point apparatus, capillary tubes, thermometer.
e Procedure:

o Asmall, dry sample of 2-(4-Carbamoylphenyl)propanoic acid is finely powdered and
packed into a capillary tube to a height of 2-3 mm.

o The capillary tube is placed in the heating block of the melting point apparatus.
o The sample is heated at a steady rate of 1-2 °C per minute.

o The temperature at which the first drop of liquid appears (onset of melting) and the
temperature at which the entire solid phase has liquefied (completion of melting) are
recorded. This range represents the melting point.

o For a pure compound, the melting range is typically narrow (within 1-2 °C).
Solubility Determination
Understanding the solubility in various solvents is critical for formulation development.

e Method: Shake-Flask Method.

o Apparatus: Scintillation vials, analytical balance, orbital shaker, filtration device (e.g., syringe
filters), analytical instrument for quantification (e.g., HPLC-UV).

e Procedure:

o An excess amount of 2-(4-Carbamoylphenyl)propanoic acid is added to a known
volume of the desired solvent (e.g., water, ethanol, buffer at various pH values) in a
scintillation vial.

o The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25
°C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is
reached.
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o After shaking, the samples are allowed to stand to allow undissolved solid to settle.

o An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved
particles.

o The concentration of the dissolved compound in the filtrate is determined using a validated
analytical method, such as HPLC-UV.

o The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the
compound at different pH values.

e Method: Potentiometric Titration.

o Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker,
magnetic stirrer.

e Procedure:

o A known amount of 2-(4-Carbamoylphenyl)propanoic acid is dissolved in a suitable
solvent, typically a co-solvent system (e.g., water-methanol) if the compound has low
agueous solubility.

o The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is
immersed in the solution.

o A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise
increments using the titrator or burette.

o The pH of the solution is recorded after each addition of the titrant, allowing the system to
reach equilibrium.

o The titration is continued past the equivalence point.

o Aftitration curve is generated by plotting the pH versus the volume of titrant added.
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o

The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of the compound's lipophilicity.

e Method: Shake-Flask Method.

o Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument for quantification
(e.g., HPLC-UV).

e Procedure:

[¢]

A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 for
logD) is prepared by shaking the two solvents together and allowing them to separate.

A known amount of 2-(4-Carbamoylphenyl)propanoic acid is dissolved in one of the
phases (usually the one in which it is more soluble).

A known volume of this solution is then mixed with a known volume of the other pre-
saturated phase in a separatory funnel or vial.

The mixture is shaken gently for a sufficient time to allow for partitioning equilibrium to be
reached.

The two phases are then allowed to separate completely.

The concentration of the compound in each phase is determined using a suitable
analytical method.

The partition coefficient (P) is calculated as the ratio of the concentration of the compound
in the n-octanol phase to its concentration in the aqueous phase.

logP is the base-10 logarithm of the partition coefficient.

Experimental Workflow
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The following diagram illustrates a general workflow for the physicochemical characterization of

a novel compound like 2-(4-Carbamoylphenyl)propanoic acid.
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Figure 1. General workflow for the synthesis and physicochemical characterization of a novel
chemical entity.

Conclusion

This technical guide has consolidated the available information on the physicochemical
properties of 2-(4-Carbamoylphenyl)propanoic acid and provided standardized experimental
protocols for their determination. While some key experimental data are currently unavailable,
the methodologies outlined herein provide a clear path for researchers to fully characterize this
compound. A comprehensive understanding of these properties is a critical step in the
evaluation of its potential for further development in various scientific and industrial
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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